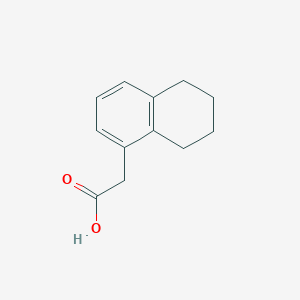
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid is an organic compound that belongs to the family of naphthalene derivatives It is characterized by the presence of a carboxylmethyl group linked to the 1-position of a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid typically involves the hydrogenation of 1-Naphthaleneacetic acid. The process begins with the preparation of 1-Naphthaleneacetic acid, which can be synthesized through the Friedel-Crafts acylation of naphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to hydrogenation under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and process control technologies further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to act as a plant growth regulator by mimicking the action of natural auxins. It binds to auxin receptors and activates downstream signaling pathways that regulate cell division, elongation, and differentiation. In medicinal applications, its mechanism of action may involve the inhibition of specific enzymes or receptors involved in inflammatory processes.
Comparison with Similar Compounds
2-(5,6,7,8-Tetrahydronaphthalen-1-yl)acetic acid can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: The parent compound, which lacks the tetrahydro modification.
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth regulatory properties.
2-Naphthaleneacetic acid: An isomer with the carboxylmethyl group linked to the 2-position of naphthalene.
The uniqueness of this compound lies in its tetrahydro modification, which may confer different chemical and biological properties compared to its parent compound and other similar compounds.
Properties
CAS No. |
776-50-1 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8H2,(H,13,14) |
InChI Key |
HBYIJKKZLCCVML-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2CC(=O)O |
Key on ui other cas no. |
776-50-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















